Pyrido[2,3-b]pyrazin-6(5H)-one
Overview
Description
Pyrido[2,3-b]pyrazin-6(5H)-one is a heterocyclic compound that is part of a broader class of pyrazine derivatives. These compounds are characterized by the presence of nitrogen atoms in the ring structure, which significantly influences their chemical properties and potential applications, particularly in the field of crystal engineering and pharmaceuticals.
Synthesis Analysis
The synthesis of pyrido[2,3-b]pyrazin-6(5H)-one derivatives can be achieved through various methods. One efficient approach is the palladium-catalyzed heteroannulation process, which involves the reaction of N-(3-chloropyrazin-2-yl)-methanesulfonamide with terminal alkynes to yield substituted pyrrolo[2,3-b]pyrazines after deprotection . Another method includes a one-pot, three-component synthesis that utilizes isocyanides, dialkyl acetylenedicarboxylates, and N-(2-heteroaryl)amides to form the desired heterocyclic compounds . Additionally, thermal cyclization of pyrazinylhydrazones has been reported to produce various substituted 5H-pyrrolo[2,3-b]pyrazines .
Molecular Structure Analysis
The molecular structure of pyrazine derivatives is often elucidated using X-ray crystallography. For instance, the crystal structures of pyrazinic acid and its isomeric methylpyrazine carboxylic acids have been analyzed to examine the occurrence of supramolecular synthons, which are crucial for self-assembly in crystal structures . Single-crystal X-ray analysis has also been used to confirm the structure of bridgehead bicyclic heterocyclic compounds .
Chemical Reactions Analysis
Pyrazine derivatives participate in various chemical reactions due to their reactive sites. For example, the condensation of certain reactants with 2,3-diaminopyridines leads to the formation of a new heterocyclic ring system, such as the 6H-indeno[1,2-b]pyrido[3,2-e]pyrazines . The reactivity of these compounds allows for further chemical modifications and the synthesis of novel derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazine derivatives are influenced by their molecular structure. The presence of nitrogen atoms and the ability to form hydrogen bonds contribute to their unique characteristics. For example, the carboxylic acid group in pyrazine monocarboxylic acids forms an O-H...N hydrogen bond, while in pyrazine dicarboxylic acids, it forms an O-H...O hydrogen bond with water . These hydrogen bonding patterns are significant for understanding the solubility, stability, and reactivity of these compounds.
Relevant Case Studies
Several studies have explored the potential applications of pyrazine derivatives in medicinal chemistry. A series of chalcone-linked pyrido[4,3-b]pyrazin-5(6H)-one derivatives have been synthesized and evaluated for their anticancer activities against various human cancer cell lines. Compounds with promising activity were identified, and molecular docking studies were conducted to understand their interactions with biological targets . These findings highlight the importance of pyrazine derivatives in drug discovery and development.
Scientific Research Applications
Synthesis and Antibacterial Properties
- Pyrido[2,3-b]pyrazine derivatives have been synthesized and evaluated for their antibacterial activities. Specifically, pyrido[2,3-b]pyrazine 1,4-dioxide derivatives showed strong antibacterial activities, indicating potential for developing new antibacterial agents (Miyazawa, Takabatake, & Hasegawa, 1997).
Anticancer Evaluation
- Chalcone linked pyrido[4,3-b]pyrazin-5(6H)-one derivatives have been designed, synthesized, and evaluated for anticancer activities against various human cancer cell lines. This suggests their potential as therapeutic agents in cancer treatment (Srilaxmi et al., 2021).
Chemical Synthesis and Reactivity
- The chemical synthesis and reactivity of various pyrido[2,3-b]pyrazine derivatives have been explored, contributing to the understanding of their chemical properties and potential applications in organic synthesis (Lancelot, Ladurée, & Robba, 1985).
Heterocyclization Studies
- Research on heterocyclizations in the pyrido[2,3-b]pyrazine series has provided insights into the synthesis of pyrido[2,3-e] or [3,2-e]pyrrolo[1,2-a]pyrazine, advancing the field of heterocyclic chemistry (Blache et al., 1994).
Nuclear Magnetic Resonance (NMR) Studies
- NMR studies of pyrido[2,3-b]pyrazines have provided detailed information on their structure and electronic properties, which is crucial for their application in chemical research and drug development (Chupakhin, Charushin, Chernyshev, & Esipov, 1985).
Pharmaceutical Research
- Pyrido[2,3-b]pyrazines have been studied for their potential as pharmaceutical agents, including their use in anticancer, antibacterial, and other therapeutic applications. This research is critical for the development of new drugs and treatments (Weber & Erker, 2002).
Safety And Hazards
The safety information for Pyrido[2,3-b]pyrazin-6(5H)-one indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .
properties
IUPAC Name |
5H-pyrido[2,3-b]pyrazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-6-2-1-5-7(10-6)9-4-3-8-5/h1-4H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCASACLSNTYGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=NC=CN=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80541527 | |
Record name | Pyrido[2,3-b]pyrazin-6(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80541527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrido[2,3-b]pyrazin-6(5H)-one | |
CAS RN |
35808-45-8 | |
Record name | Pyrido[2,3-b]pyrazin-6(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80541527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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